molecular formula C11H17N B2985081 (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine CAS No. 2248188-24-9

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine

Cat. No.: B2985081
CAS No.: 2248188-24-9
M. Wt: 163.264
InChI Key: VLEMINLDVJRIHR-VIFPVBQESA-N
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Description

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine is a chiral amine with significant importance in the field of organic chemistry. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group into a corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then interact with receptors or other proteins, modulating their activity and resulting in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine is unique due to its high enantiomeric purity and specific chiral configuration, which makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .

Properties

IUPAC Name

(2S)-2-methyl-3-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEMINLDVJRIHR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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